molecular formula C14H9Cl2FO2 B1302692 3,4-Dichloro-3'-fluoro-4'-methoxybenzophenone CAS No. 844885-37-6

3,4-Dichloro-3'-fluoro-4'-methoxybenzophenone

Cat. No.: B1302692
CAS No.: 844885-37-6
M. Wt: 299.1 g/mol
InChI Key: VYCAMSCWZRHNNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloro-3’-fluoro-4’-methoxybenzophenone is an organic compound with the molecular formula C₁₄H₉Cl₂FO₂ and a molecular weight of 299.12 g/mol . It is a derivative of benzophenone, characterized by the presence of two chlorine atoms, one fluorine atom, and one methoxy group attached to the benzene rings. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3,4-Dichloro-3’-fluoro-4’-methoxybenzophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzoyl chloride and 3-fluoro-4-methoxybenzene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst such as aluminum chloride (AlCl₃) to facilitate the Friedel-Crafts acylation reaction.

    Reaction Process: The 3,4-dichlorobenzoyl chloride reacts with 3-fluoro-4-methoxybenzene in the presence of the catalyst to form the desired product, 3,4-Dichloro-3’-fluoro-4’-methoxybenzophenone.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

3,4-Dichloro-3’-fluoro-4’-methoxybenzophenone undergoes various chemical reactions, including:

Scientific Research Applications

3,4-Dichloro-3’-fluoro-4’-methoxybenzophenone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-Dichloro-3’-fluoro-4’-methoxybenzophenone involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the presence of electron-withdrawing groups (chlorine and fluorine) can enhance the compound’s binding affinity to target proteins, leading to changes in their function. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

3,4-Dichloro-3’-fluoro-4’-methoxybenzophenone can be compared with other benzophenone derivatives, such as:

These comparisons highlight the unique combination of substituents in 3,4-Dichloro-3’-fluoro-4’-methoxybenzophenone, which imparts distinct chemical and biological characteristics to the compound.

Properties

IUPAC Name

(3,4-dichlorophenyl)-(3-fluoro-4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2FO2/c1-19-13-5-3-9(7-12(13)17)14(18)8-2-4-10(15)11(16)6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCAMSCWZRHNNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374178
Record name 3,4-Dichloro-3'-fluoro-4'-methoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844885-37-6
Record name (3,4-Dichlorophenyl)(3-fluoro-4-methoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844885-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichloro-3'-fluoro-4'-methoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.